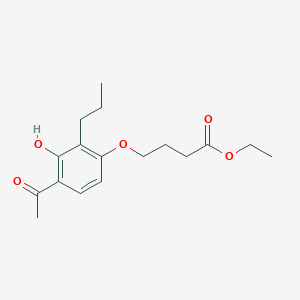

Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate

Übersicht

Beschreibung

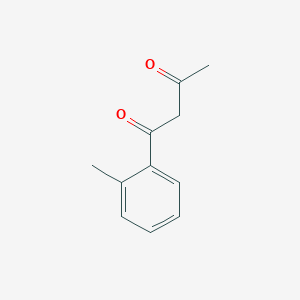

Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a chemical compound with the linear formula C23H28O6 . It belongs to the class of organic compounds known as alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group . This compound is an intermediate in the synthesis of Tipelukast-d6, a novel oral anti-inflammatory agent .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate is characterized by its linear formula C23H28O6 . Further details about its molecular structure, such as bond lengths and angles, would require more specific information or computational chemistry analysis.Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate are not provided in the search results, it’s important to note that esters like this compound typically undergo reactions such as hydrolysis . Hydrolysis, literally “splitting with water,” is a reaction where the ester bond is broken by water in the presence of a catalyst, producing an alcohol and a carboxylic acid or its salt .Wissenschaftliche Forschungsanwendungen

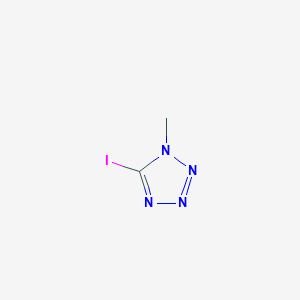

Antibacterial Activity : A study by Mulwad, Pawar, and Chaskar (2008) explores the synthesis of tetrazole derivatives, including compounds related to Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate. These compounds exhibited significant antibacterial activities, indicating potential applications in developing new antibacterial agents (Mulwad, Pawar, & Chaskar, 2008).

Synthesis for Drug Development : The synthesis of various compounds, including those structurally related to Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate, has been explored for their potential in drug development. For instance, Zhang (2005) describes the fabrication of 4-Phenyl-2-Butanone, a precursor in synthesizing medicines for inflammation reduction (Zhang, 2005).

Marine Fungus Research : Research by Sun et al. (2009) on marine fungus Trichoderma atroviride G20-12 led to the isolation of compounds structurally similar to Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate. These studies help understand marine biodiversity and potential pharmacological applications (Sun et al., 2009).

Building Blocks for Cholesterol-Lowering Drugs : Ethyl (S)-4-chloro-3-hydroxy butanoate, a related compound, has been studied as a building block for synthesizing hypercholesterolemia drugs. Jung et al. (2010) focused on using Saccharomyces cerevisiae reductase for asymmetric synthesis, indicating the compound's significance in developing cholesterol-lowering medications (Jung et al., 2010).

Antioxidant Properties : Zhang et al. (2009) isolated various phenolic compounds from walnut kernels, demonstrating significant antioxidant activities. These findings suggest potential health benefits of similar compounds, including Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate, due to their antioxidant properties (Zhang et al., 2009).

Eigenschaften

IUPAC Name |

ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-7-14-15(10-9-13(12(3)18)17(14)20)22-11-6-8-16(19)21-5-2/h9-10,20H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLRCWBKCYZCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559018 | |

| Record name | Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

CAS RN |

88420-31-9 | |

| Record name | Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.